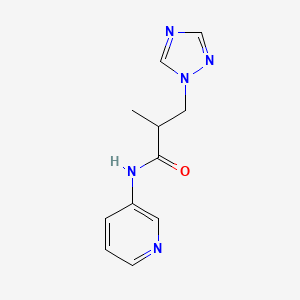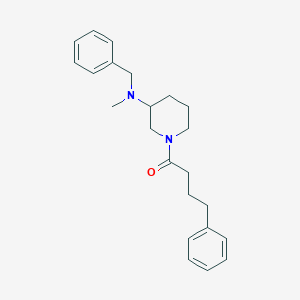![molecular formula C16H19FN2O2 B6102105 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol, also known as FPOP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPOP is a piperidine-based compound that has a unique chemical structure, making it an attractive candidate for research in drug discovery, medicinal chemistry, and chemical biology.
Mechanism of Action
The mechanism of action of 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol involves the inhibition of protein kinases by binding to the ATP-binding site of the enzyme. This compound has been shown to be a reversible inhibitor of protein kinases, which makes it an attractive candidate for drug discovery.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol in lab experiments is its potency as an inhibitor of protein kinases. This compound has been shown to be effective at low concentrations, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its selectivity for protein kinases, which may limit its use in studying other enzymes.
Future Directions
There are several future directions for research on 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol, including its use as a chemical probe to study protein-protein interactions and protein-ligand interactions. This compound can also be used in drug discovery to develop novel inhibitors of protein kinases that may have therapeutic potential in the treatment of cancer and other diseases. Furthermore, this compound can be used to study the role of protein kinases in various cellular processes, which may lead to a better understanding of their functions in health and disease.
Synthesis Methods
The synthesis of 1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol involves the reaction of 4-fluorobenzaldehyde with 5-methyl-1,3-oxazole-4-carboxylic acid in the presence of a base, followed by reduction of the resulting product with sodium borohydride. The final step involves the reaction of the resulting alcohol with piperidine, which leads to the formation of this compound.
Scientific Research Applications
1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol has been used in several scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. This compound has been shown to be a potent inhibitor of various enzymes, including protein kinases, which are involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. This compound has also been used as a chemical probe to study protein-protein interactions and protein-ligand interactions.
properties
IUPAC Name |
1-[[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-11-15(10-19-8-2-3-14(20)9-19)18-16(21-11)12-4-6-13(17)7-5-12/h4-7,14,20H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOJTMPMAZTHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)F)CN3CCCC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(2,4-dimethoxyphenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6102023.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-1-ethyl-2-piperidinecarboxamide](/img/structure/B6102031.png)

![N'-[(5-bromo-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B6102049.png)
![4-chloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B6102052.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d][1,2,3]triazine-7-carboxylate](/img/structure/B6102089.png)
![1-benzyl-4-{3-[1-(2-thienylacetyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6102096.png)


![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)

![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-[4-(4-morpholinyl)phenyl]acrylamide](/img/structure/B6102134.png)